Cas no 1217860-39-3 (Daunomycinone-d3)

Daunomycinone-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | D193853-5mg |
(8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-(methoxy-d3)-7,8,9,10-tetrahydrotetracene-5,12-dione |
1217860-39-3 | 5mg |
¥19200.00 | 2023-09-15 | ||
TRC | D193853-0.5mg |
Daunomycinone-d3 |
1217860-39-3 | 0.5mg |
$ 235.00 | 2023-03-31 | ||
TRC | D193853-5mg |
Daunomycinone-d3 |
1217860-39-3 | 5mg |
$2124.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D193853-0.5mg |
(8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-(methoxy-d3)-7,8,9,10-tetrahydrotetracene-5,12-dione |
1217860-39-3 | 0.5mg |
¥2400.00 | 2023-09-15 | ||
TRC | D193853-.5mg |
Daunomycinone-d3 |
1217860-39-3 | 5mg |
$270.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-74035-5mg |
(8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-(methoxy-d3)-7,8,9,10-tetrahydrotetracene-5,12-dione |
1217860-39-3 | 5mg |
¥14490.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-74035-0.5mg |
(8S,10S)-8-acetyl-6,8,10,11-tetrahydroxy-1-(methoxy-d3)-7,8,9,10-tetrahydrotetracene-5,12-dione |
1217860-39-3 | 0.5mg |
¥1820.00 | 2023-09-15 |
Daunomycinone-d3 関連文献
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1. Regiospecific syntheses of islandicin and digitopurpone monomethyl ethersRobert D. Gleim,Steven Trenbeath,Fumio Suzuki,Charles J. Sih J. Chem. Soc. Chem. Commun. 1978 242b
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J. William Lown Chem. Soc. Rev. 1993 22 165
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Gonghao Wu,Jipeng Li,Jianxin Yang,Xingqing Xiao Mol. Syst. Des. Eng. 2023 8 786
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4. Anthracyclines. Part 1. The synthesis of racemic daunomycinone and some related tetrahydronaphthacenequinonesMichael J. Broadhurst,Cedric H. Hassall J. Chem. Soc. Perkin Trans. 1 1982 2227
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5. Deuterium isotope effect on 1H and 13C chemical shifts of intramolecularly hydrogen bonded perylenequinonesStefania Mazzini,Lucio Merlini,Rosanna Mondelli,Gianluca Nasini,Enzio Ragg,Leonardo Scaglioni J. Chem. Soc. Perkin Trans. 2 1997 2013
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6. Studies related to anthracyclines. Part 3. Stereoselective synthesis of (+)-daunomycinoneW. David Edwards,Ramesh C. Gupta,Clive M. Raynor,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1991 1913
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7. Nuclear magnetic resonance conformational study of daunomycin and related antitumour antibiotics in solution. The conformation of ring ARosanna Mondelli,Enzio Ragg,Giovanni Fronza,Alberto Arnone J. Chem. Soc. Perkin Trans. 2 1987 15
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8. A regiospecific and flexible approach for the synthesis of (±)-daunomycinone and (±)-11-deoxydaunomuycinoneA. V. Rama Rao,K. Bal Reddy,A. R. Mehendale J. Chem. Soc. Chem. Commun. 1983 564
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9. Studies related to anthracyclines. Part 2. Synthesis of (±)-4-demethoxydaunomycinoneRamesh C. Gupta,David A. Jackson,Richard J. Stoodley,David J. Williams J. Chem. Soc. Perkin Trans. 1 1985 525
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10. Synthetic routes to (±)-daunomycinone: elaboration of the hydroxy-ketone group from an α-tetralone derivative, and selective methylation of the C(4)-hydroxy group using diazomethaneRobert J. Blade,Philip Hodge J. Chem. Soc. Chem. Commun. 1979 85
Daunomycinone-d3に関する追加情報
Daunomycinone-d3: A Comprehensive Overview
Daunomycinone-d3, with the CAS number 1217860-39-3, is a compound of significant interest in the field of oncology and drug development. This compound is a derivative of daunomycinone, a well-known antitumor antibiotic, and the addition of three deuterium atoms (denoted by the "-d3" suffix) introduces unique properties that make it valuable for various research and therapeutic applications. In recent years, advancements in isotopic labeling techniques have enhanced our understanding of daunomycinone-d3's potential in drug metabolism studies, pharmacokinetics, and as a tool for improving the efficacy of anticancer therapies.
The primary function of daunomycinone-d3 lies in its role as a stable isotope-labeled version of daunomycinone. This labeling allows researchers to track the compound's behavior within biological systems with greater precision. For instance, studies have shown that daunomycinone-d3 can serve as an internal standard in mass spectrometry analyses, enabling accurate quantification of daunomycinone levels in plasma or tissue samples. This capability is particularly crucial in clinical trials where precise dosing and monitoring are essential for optimizing therapeutic outcomes.
Recent research has also explored the application of daunomycinone-d3 in elucidating the pharmacokinetic profiles of daunomycinone. By comparing the absorption, distribution, metabolism, and excretion (ADME) properties of both the native and deuterated forms, scientists have gained insights into how isotopic labeling affects drug behavior. For example, studies published in 2022 demonstrated that daunomycinone-d3 exhibits similar pharmacokinetics to daunomycinone but with improved stability during analytical processes. This finding underscores its utility as a reliable tool for preclinical and clinical research.
Beyond its role as a research tool, there is growing interest in exploring daunomycinone-d3's potential as a therapeutic agent itself. Early-stage experiments suggest that the deuterium substitution may enhance the compound's stability and reduce its susceptibility to metabolic degradation. This could lead to prolonged half-life and improved bioavailability, making it a more effective anticancer agent compared to its undeuterated counterpart. However, further studies are needed to confirm these findings and assess any potential toxicological implications associated with prolonged exposure.
In terms of synthesis, the production of daunomycinone-d3 involves advanced chemical methodologies to ensure high purity and isotopic enrichment. Researchers have developed efficient routes for incorporating deuterium atoms into the daunomycinone structure without compromising its bioactivity. These methods often involve catalytic hydrogenation or exchange reactions under controlled conditions, ensuring that the resulting product maintains its structural integrity while achieving the desired isotopic labeling.
The application of daunomycinone-d3 extends beyond oncology into related fields such as metabolomics and proteomics. By serving as a tracer molecule, it enables researchers to map complex metabolic pathways and identify key enzymes involved in drug metabolism. This information is invaluable for designing drugs with optimized pharmacokinetic profiles and minimizing adverse effects.
In conclusion, daunomycinone-d3, with its unique combination of isotopic labeling and antitumor properties, represents a promising avenue for advancing cancer therapy and drug development. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in both academic studies and clinical applications.
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